3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile
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Overview
Description
3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
Imidazole-containing compounds, which include this compound, have been known to exhibit a broad range of chemical and biological properties . They are key components of functional molecules used in various applications .
Mode of Action
Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives have been found to interact with various biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile typically involves the cyclization of amido-nitriles. One method reported involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the nitrile group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce amines .
Scientific Research Applications
3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol
- 2-(1-Methyl-1H-imidazol-2-yl)-ethanol
- (1-Methyl-1H-imidazol-2-yl)(phenyl)methanol
Uniqueness
3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its imidazole ring and nitrile group make it versatile for various applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
3-(1-methylimidazol-2-yl)-3-oxopropanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-10-5-4-9-7(10)6(11)2-3-8/h4-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFSAWQIHUVQLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(=O)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70551372 |
Source
|
Record name | 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70551372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118431-92-8 |
Source
|
Record name | 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70551372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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